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molecular formula C10H20N2 B8638364 1-Cyclobutyl-2,2-dimethylpiperazine

1-Cyclobutyl-2,2-dimethylpiperazine

Cat. No. B8638364
M. Wt: 168.28 g/mol
InChI Key: IEXHYECWTCLETA-UHFFFAOYSA-N
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Patent
US08993577B2

Procedure details

Intermediate 1 (0.443 g, 1.65 mmol) was dissolved in DCM (10 mL) and TFA (5.00 mL) was added. The reaction mixture was stirred for 1.5 h, then was concentrated under reduced pressure and dried under vacuum. The crude title compound was used in the next step without purification.
Name
Intermediate 1
Quantity
0.443 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:5]2C[CH2:9][N:8](C([C@@H]3C[C@H]3C3C=C(C=CC=3)C(N)=O)=O)[C@@H:7](C)[CH2:6]2)[CH2:4][CH2:3][CH2:2]1.[C:26](O)([C:28](F)(F)F)=O.[CH2:33](Cl)Cl>>[CH:1]1([N:5]2[CH2:6][CH2:7][NH:8][CH2:9][C:28]2([CH3:26])[CH3:33])[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Intermediate 1
Quantity
0.443 g
Type
reactant
Smiles
C1(CCC1)N1C[C@@H](N(CC1)C(=O)[C@H]1[C@@H](C1)C=1C=C(C(=O)N)C=CC1)C
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
The crude title compound was used in the next step without purification

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C1(CCC1)N1C(CNCC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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